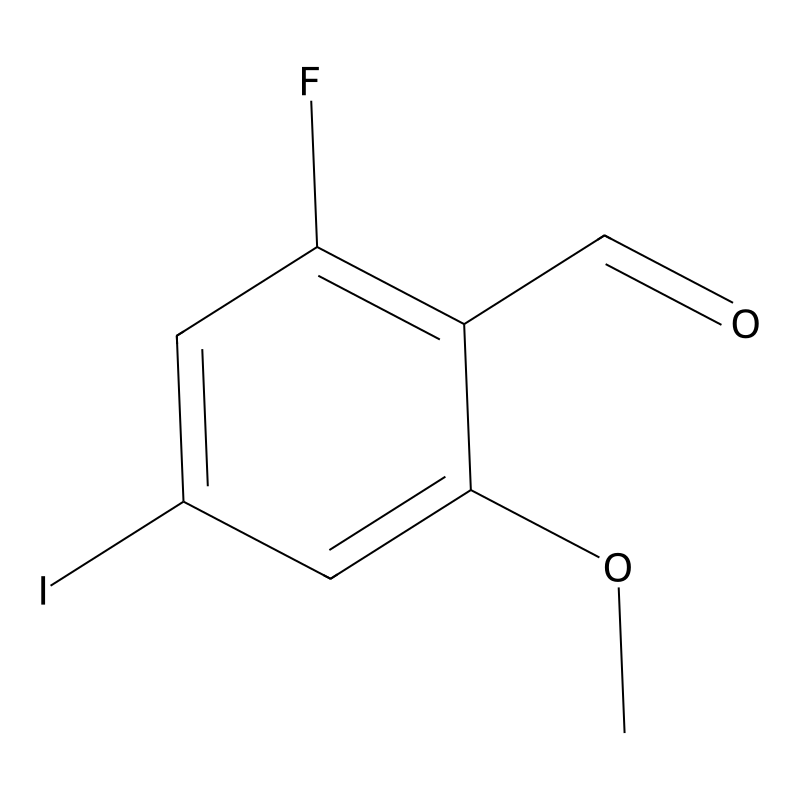

2-Fluoro-4-iodo-6-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Fluoro-4-iodo-6-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of fluorine, iodine, and methoxy substituents on a benzaldehyde core. Its molecular formula is . This compound is significant in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties. The presence of both electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy group, enhances its electrophilic character, making it a valuable intermediate in various

There is no information regarding the potential biological activity or mechanism of action for this specific compound.

- Potential for skin and eye irritation

- Possible respiratory tract irritation upon inhalation

- Iodoaromatic compounds can be light-sensitive and may decompose upon exposure to UV light.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the formation of diverse derivatives.

- Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Oxidation: Potassium permanganate in aqueous or acidic medium.

- Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed- Substitution: Various 2-Fluoro-4-substituted-6-methoxybenzaldehyde derivatives.

- Oxidation: 2-Fluoro-4-iodo-6-methoxybenzoic acid.

- Reduction: 2-Fluoro-4-iodo-6-methoxybenzyl alcohol.

- Substitution: Various 2-Fluoro-4-substituted-6-methoxybenzaldehyde derivatives.

- Oxidation: 2-Fluoro-4-iodo-6-methoxybenzoic acid.

- Reduction: 2-Fluoro-4-iodo-6-methoxybenzyl alcohol.

The synthesis of 2-Fluoro-4-iodo-6-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. A common method includes:

- Iodination Reaction: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

- Optimization for Yield: Adjusting reaction conditions (temperature, solvent, time) to maximize yield and purity for industrial applications.

2-Fluoro-4-iodo-6-methoxybenzaldehyde finds applications in various fields:

- Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biochemical Research: Used as a probe in enzyme-catalyzed reactions and biochemical assays.

- Medicinal Chemistry: Potentially useful in developing novel therapeutic agents due to its reactive functional groups.

- Industrial Chemistry: Employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 2-Fluoro-4-iodo-6-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | Lacks iodine; less reactive | Simpler structure without heavy halogens |

| 2-Fluoro-6-methoxybenzaldehyde | Different substitution pattern; lacks iodine | Variation in substitution affects reactivity |

| 4-Iodo-2-methoxybenzaldehyde | Lacks fluorine; different position of substituents | Different halogen presence alters properties |

| 2-Fluoro-6-iodobenzaldehyde | Similar halogen presence but different substitution | Comparison highlights effects of substituent position |

| 3-Bromo-5-fluoro-2-methoxybenzaldehyde | Different halogen; variation in reactivity | Unique combination of bromine and fluorine |

Uniqueness

The unique combination of both fluorine and iodine atoms in 2-Fluoro-4-iodo-6-methoxybenzaldehyde provides distinct reactivity compared to similar compounds. This makes it a versatile intermediate for organic synthesis and valuable for various research applications. The interplay between electron-withdrawing and electron-donating groups enhances its potential utility in multiple chemical transformations .